(3,5-Dichloro-phenyl)-isopropyl-amine chemical structure and properties
(3,5-Dichloro-phenyl)-isopropyl-amine chemical structure and properties
An In-Depth Technical Guide to (3,5-Dichloro-phenyl)-isopropyl-amine
Introduction
In the landscape of synthetic chemistry, particularly within the agrochemical and pharmaceutical sectors, the family of N-alkylanilines represents a cornerstone of molecular design.[1][2] These structures serve as critical intermediates and foundational scaffolds for a multitude of active compounds. This guide provides an in-depth technical examination of a specific member of this class: (3,5-Dichloro-phenyl)-isopropyl-amine (CAS No: 42266-17-1). While not as widely documented as its primary amine precursor, 3,5-dichloroaniline, its structure suggests significant potential as a building block or analogue in the development of novel fungicides, herbicides, and therapeutic agents.[3][4] This document consolidates available data and provides field-proven insights into its synthesis, characterization, potential applications, and safe handling protocols, designed for researchers, chemists, and drug development professionals.
Section 1: Molecular Identity and Physicochemical Profile
A precise understanding of a compound's structure and physical properties is fundamental to its application. This section details the identity and key physicochemical characteristics of (3,5-Dichloro-phenyl)-isopropyl-amine.
Chemical Structure
The molecule consists of a 3,5-disubstituted dichlorophenyl ring bonded to a secondary amine, with an isopropyl group attached to the nitrogen atom.
Caption: 2D Chemical Structure of (3,5-Dichloro-phenyl)-isopropyl-amine.
Compound Identification
The following table summarizes the key identifiers for this compound, compiled from authoritative chemical databases.
| Identifier | Value | Source(s) |
| IUPAC Name | 3,5-dichloro-N-propan-2-ylaniline | [5] |
| CAS Number | 42266-17-1 | [5] |
| Molecular Formula | C₉H₁₁Cl₂N | [5] |
| Molecular Weight | 204.09 g/mol | [5] |
| Canonical SMILES | CC(C)NC1=CC(=CC(=C1)Cl)Cl | [5] |
| InChIKey | LUPDEXKZPAZZDA-UHFFFAOYSA-N | [5] |
| Synonyms | 3,5-Dichloro-N-isopropylaniline, N-isopropyl-3,5-dichloroaniline | [6] |
Physicochemical Properties
Experimental data for (3,5-Dichloro-phenyl)-isopropyl-amine is not widely published. The table below includes computed values from PubChem and experimental data for the closely related precursor, 3,5-dichloroaniline, for comparative purposes.
| Property | (3,5-Dichloro-phenyl)-isopropyl-amine (Computed) | 3,5-Dichloroaniline (Experimental Precursor) | Source(s) |
| Physical Form | Not Available | Colorless to light tan solid/crystals | [3][7] |
| Melting Point | Not Available | 49 - 53 °C | [4][7][8] |
| Boiling Point | Not Available | ~260 °C @ 741 mmHg | [4][8][9] |
| Water Solubility | Not Available | 0.6 - 0.78 g/L (Slightly soluble) | [3][9] |
| XLogP3 | 3.9 | 2.9 | [3][5] |
| Hydrogen Bond Donor Count | 1 | 2 | [3][5] |
| Hydrogen Bond Acceptor Count | 1 | 1 | [3][5] |
| Topological Polar Surface Area | 12 Ų | 26 Ų | [3][5] |
Note: All properties for (3,5-Dichloro-phenyl)-isopropyl-amine are computationally predicted unless stated otherwise. Properties for 3,5-dichloroaniline are for reference.
Section 2: Synthesis and Characterization
The synthesis of N-alkylanilines is a well-established area of organic chemistry. The most direct and industrially relevant pathways to (3,5-Dichloro-phenyl)-isopropyl-amine involve the N-alkylation of its primary amine precursor.
Synthetic Pathways
Two primary synthetic strategies are viable for the preparation of this compound:
-
Direct N-Alkylation: This involves the reaction of 3,5-dichloroaniline with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base. This is a classic nucleophilic substitution reaction. While straightforward, it carries a risk of over-alkylation, producing the tertiary amine as a byproduct.[10]
-
Reductive Amination: This is often the preferred method for producing secondary amines with high selectivity.[11] It involves the reaction of 3,5-dichloroaniline with acetone to form an intermediate imine (or enamine), which is then reduced in situ to the final product. Common reducing agents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃) are effective for this transformation.[11][12] This method avoids the issue of over-alkylation and is generally high-yielding.[13]
Synthesis Workflow: Reductive Amination
The following diagram illustrates the logical flow of the reductive amination process, a self-validating system where the formation of the imine is the key intermediate step before the final, irreversible reduction.
Caption: Workflow for Synthesis via Reductive Amination.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is a representative procedure based on established methodologies for reductive amination of electron-deficient anilines.[12][13][14]
-
Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloroaniline (8.1 g, 50 mmol).
-
Reagent Addition: Add acetone (100 mL). The acetone serves as both a reactant and the solvent. Stir the mixture until the aniline is fully dissolved. If the reaction is slow, 1-2 mL of glacial acetic acid can be added to catalyze imine formation.
-
Reduction: Cool the flask in an ice bath to 0-5 °C. Slowly add sodium borohydride (NaBH₄) (2.8 g, 75 mmol, 1.5 equiv) in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, cool the flask again in an ice bath and slowly add 50 mL of deionized water to quench the excess NaBH₄. Caution: Hydrogen gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure (3,5-Dichloro-phenyl)-isopropyl-amine.
Analytical Characterization
While specific spectra for this compound are not publicly available in databases, its characteristic spectroscopic features can be predicted based on its structure and data from analogues like N-isopropylaniline and 3,5-dichloroaniline.[15][16][17]
-
¹H NMR: Expected signals would include a doublet for the six methyl protons (-(CH₃)₂) of the isopropyl group, a septet for the single isopropyl methine proton (-CH-), a signal for the N-H proton, and signals in the aromatic region corresponding to the protons on the dichlorophenyl ring (two meta protons and one para proton relative to the amine).
-
¹³C NMR: Signals for the two distinct carbons of the isopropyl group and four signals for the aromatic carbons are expected. The carbon attached to the nitrogen (ipso-carbon) will be shifted downfield.[18]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 203. A characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in an approximate 9:6:1 ratio) would be a definitive feature.[19]
-
Infrared (IR) Spectroscopy: Key absorptions would include an N-H stretch around 3300-3400 cm⁻¹, C-H stretches (aliphatic and aromatic) around 2850-3100 cm⁻¹, and C-Cl stretches in the fingerprint region (typically 600-800 cm⁻¹).
Experimental Protocol: Purity Assessment by HPLC
-
System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid) is a good starting point. For example, a 70:30 (v/v) mixture of acetonitrile/water.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Monitor the elution at a wavelength of 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in acetonitrile. Dilute to approximately 10-50 µg/mL for injection.
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: The purity is determined by integrating the area of the product peak relative to the total area of all observed peaks in the chromatogram.
Section 3: Applications and Research Context
The direct applications of (3,5-Dichloro-phenyl)-isopropyl-amine are not extensively documented. However, its structural components—the 3,5-dichloroaniline core and the N-isopropyl group—are prevalent in molecules with significant biological activity, making it a compound of high interest for discovery research.
Role as a Chemical Intermediate
The true value of this compound likely lies in its role as an intermediate. Its precursor, 3,5-dichloroaniline, is a crucial building block for several commercial products:
-
Fungicides: It is a key intermediate in the synthesis of dicarboximide fungicides such as iprodione and vinclozolin.[3][4]
-
Dyes and Pharmaceuticals: It serves as a precursor in the manufacturing of various dyes and pharmaceutical compounds.[9]
By functionalizing the amine group with an isopropyl moiety, (3,5-Dichloro-phenyl)-isopropyl-amine becomes a tailored building block for creating next-generation analogues of these products, potentially modifying properties such as solubility, metabolic stability, and target binding affinity.
Potential in Agrochemical and Pharmaceutical Research
N-alkylaniline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[20] The isopropyl group can play a crucial role in fitting into hydrophobic pockets of enzymes or receptors. The dichlorophenyl moiety imparts significant lipophilicity and can influence the electronic properties of the molecule, which are critical for its interaction with biological targets. Research into this compound could explore its potential as:
-
An antifungal agent, following the legacy of iprodione.
-
A herbicide, as many herbicides contain substituted aniline structures.
-
An inhibitor of specific enzymes in drug discovery programs, where the dichlorophenyl group can serve as a key pharmacophore.
Logical Pathway: From Precursor to Potential Application
This diagram illustrates the logical connection between the well-established applications of the precursor and the potential research avenues for the target compound.
Caption: Logical pathway from precursor applications to research potential.
Section 4: Safety, Handling, and Toxicology
As a chlorinated aromatic amine, (3,5-Dichloro-phenyl)-isopropyl-amine must be handled with appropriate caution. The following information is based on its GHS classification and data from structurally similar compounds.
GHS Hazard Classification
The Globally Harmonized System (GHS) classification for (3,5-Dichloro-phenyl)-isopropyl-amine indicates it is an irritant.
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | [5] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | [5] |
| STOT - Single Exposure | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation | [5] |
Note: The related precursor, 3,5-dichloroaniline, is classified as acutely toxic (GHS06) and a health hazard (GHS08).[4] Therefore, enhanced precautions are warranted.
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle this compound only in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and/or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.
-
Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.
-
-
Hygiene Measures: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
First Aid and Emergency Procedures
These measures are based on standard protocols for aromatic amines and the specific GHS warnings.[8][21]
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Conclusion
(3,5-Dichloro-phenyl)-isopropyl-amine is a specialized chemical intermediate with significant, albeit largely unexplored, potential. Its structural lineage, rooted in the highly versatile 3,5-dichloroaniline, positions it as a valuable candidate for research and development in the agrochemical and pharmaceutical industries. This guide has provided a comprehensive technical framework covering its molecular properties, viable synthetic routes, analytical considerations, and critical safety protocols. By leveraging this information, researchers can confidently and safely incorporate this compound into their discovery workflows, paving the way for the development of novel, high-performance chemical products.
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